molecular formula C20H11NO2 B1210395 3-Nitrobenzo(a)pyrene CAS No. 70021-98-6

3-Nitrobenzo(a)pyrene

Cat. No. B1210395
CAS RN: 70021-98-6
M. Wt: 297.3 g/mol
InChI Key: CQIJHYPCKYZMIV-UHFFFAOYSA-N
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Description

3-Nitrobenzo(a)pyrene is a derivative of Benzo(a)pyrene, which is a polycyclic aromatic hydrocarbon and the result of incomplete combustion of organic matter . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene .


Synthesis Analysis

The synthesis of 3-Nitrobenzo(a)pyrene involves indirect methods such as the tetrahydropyrene (THPy) approach, which allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene . Another method involves nitration of 7,8,9,10-tetrahydrobenzo pyrene with sodium nitrate in trifluoroacetic acid and acetic anhydride at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzo(a)pyrene isomers was determined using density functional theory (DFT) and recent semiempirical PM6 methods . The ionization potential (IP), electron affinity (EA), dipole moment (μ) and electronic polarizability (α) of 1-, 3- and 6-nitrobenzo [a]pyrene isomers were determined .


Chemical Reactions Analysis

The excited state dynamics of benzo[a]pyrene has been studied using time-resolved fluorescence and transient absorption spectroscopic techniques . It was found that benzo[a]pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching .

Scientific Research Applications

Synthesis and Metabolic Activation

3-Nitrobenzo[a]pyrene (3-nitro-BaP) has been a focal point in the study of mutagenic environmental contaminants. Its synthesis and the formation of its reactive metabolites have been key areas of interest. For instance, the synthesis of its oxidized metabolites, like trans-7,8-dihydro-3-nitrobenzo[a]pyrene, and the corresponding DNA adducts, has been described for biological studies (Fu et al., 1993). Additionally, 3-nitro-BaP's metabolism in rat liver microsomes, resulting in various mutagenic metabolites, underscores its potential for biological activation (Chou, Heflich & Fu, 1985).

Mutagenicity and Interaction with DNA

Research has shown that 3-nitro-BaP is a potent bacterial mutagen, with the ability to form DNA adducts. For example, the formation of the adduct 6-(deoxyguanosin-N2-yl)-3-amino-benzo[a]pyrene from 3-nitro-BaP has been extensively studied, highlighting its mutagenic potential (Herreno-saenz et al., 1993). Furthermore, the compound's interaction with nuclear macromolecules, like DNA and RNA, has been observed in studies with hamster embryonic fibroblasts (Tong & Selkirk, 1983).

Photochemical Properties and NO Release

Interestingly, 6-nitrobenzo[a]pyrene, a related compound, has been shown to release nitric oxide (NO) under visible-light irradiation, indicating a potential application in photochemistry (Fukuhara, Kurihara & Miyata, 2001).

Structural Analysis

Structural analysis, including vibrational spectra, of 3-nitrobenzo[a]pyrene and its isomers provides valuable insights for trace analysis and understanding its mutagenic properties. Detailed infrared and Raman spectroscopic data have been used to propose normal mode assignments, particularly focusing on nitro group vibrations (Onchoke, Hadad & Dutta, 2006).

Future Directions

Future research could focus on the degradation mechanisms of 3-Nitrobenzo(a)pyrene, as understanding these mechanisms is of great significance to further understand the bio-toxicity and degradation mechanism of benzo[a]pyrene . Additionally, more research is needed to understand the mutagenic activity of 3-Nitrobenzo(a)pyrene and its impact on human health .

properties

IUPAC Name

3-nitrobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJHYPCKYZMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220310
Record name 3-Nitrobenzo(a)pyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ionization potential (IP), electron affinity (EA), dipole moment (mu) and electronic polarizability (alpha) of 1-, 3- and 6-nitrobenzo[a]pyrene isomers (1-NBaP, 3-NBaP, 6-NBaP) were determined by using density functional theory (DFT) and recent semiempirical PM6 methods. Calculated IP value remains almost constant along the series of isomers, while EA value depends on the nitro group position, increasing by ca. 0.2 eV on passing from 6- to 1-NBaP (or 3-NBaP) isomer. Stability, mu and alpha values decrease in the order 6-NBaP < 1-NBa approximately 3-NBaP, the largest mu variation being predicted to be 1.5 D (30%) by DFT computations. The results obtained herein are consistent with the observed greater mutagenic activity of 3- and 1-NBaP in comparison to 6-NBaP isomer, suggesting that both binding to enzyme, which depends on electric properties, and reduction process, which is related to EA value may be crucial steps in the mutagenic mechanism of this series of isomers.
Record name 3-Nitrobenzo[a]pyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-Nitrobenzo(a)pyrene

Color/Form

Orange crystals

CAS RN

70021-98-6
Record name 3-Nitrobenzo[a]pyrene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzo(a)pyrene
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Record name 3-NITROBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4GCL2XE8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Nitrobenzo[a]pyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

211-212 °C
Record name 3-Nitrobenzo[a]pyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
JR Thornton‐Manning, WL Campbell… - Environmental and …, 1989 - Wiley Online Library
Previous studies showed that binary mixtures of the environmental pollutants 1‐ and 3‐nitrobenzo[a]pyrene produced a synergistic mutational response in the Salmonella reversion …
Number of citations: 22 onlinelibrary.wiley.com
MW Chou, RH Heflich, PP Fu - Carcinogenesis, 1985 - academic.oup.com
Rat liver microsomal metabolism of the potent mutagen 3-nitrobenzo[a]pyrene (3-nitro-BaP) under aerobic conditions yielded 3-nitro-BaP trans -7,8-dihydrodiol and 3-nitro-BaP trans -9,…
Number of citations: 43 academic.oup.com
N Sera, K Fukuhara, N Miyata, K Horikawa… - Mutation Research …, 1992 - Elsevier
The mutagenicity of nitrated benzo[a]pyrene (BP) and the related compounds, 1- and 3-nitrobenzo[a]pyrene (NBP), 1- and 3-nitro-6-cyanobenzo[a]pyrene (N-6-CBP), 1- and 3-nitro-6-…
Number of citations: 18 www.sciencedirect.com
KE Richardson, PP Fu, CE Cerniglia - Journal of Toxicology and …, 1988 - Taylor & Francis
The compounds 1‐, 3‐, and 6‐nitrobenzo[a]pyrene (nitro‐BaP) are environmental pollutants and have been shown to be potent bacterial mutagens. The anaerobic metabolism of these …
Number of citations: 16 www.tandfonline.com
MW Chou, RH Heflich, DA Casciano… - Journal of medicinal …, 1984 - ACS Publications
The mutagenic environmental pollutants 1-, 3-, and 6-nitrobenzo [o] pyrene were synthesized. Nitration of 7, 8, 9, 10-tetrahydrobenzo [o] pyrene with sodium nitrate in trifluoroacetic acid …
Number of citations: 88 pubs.acs.org
G Löfroth, R Toftgård, L Nilsson, E Agurell… - …, 1984 - academic.oup.com
Several nitroarenes derived from benzo[a]pyrene and perylene and the parent hydrocarbons have been assayed for mutagenicity in the Salmonella microsome test and for affinity for …
Number of citations: 49 academic.oup.com
S Ishii, Y Hisamatsu, K Inazu, T Kobayashi, K Aika - Chemosphere, 2000 - Elsevier
In order to clarify the contribution of nitrated products to the direct-mutagenic activity of products of the reactions of benzo[a]pyrene in NO 2 –air under various conditions, heterogeneous …
Number of citations: 41 www.sciencedirect.com
PP Fu, YS Wu, LS Von Tungeln, JS Lai… - Chemical research in …, 1993 - ACS Publications
3-Nitrobenzo [o] pyrene (3-nitro-BaP) is a potent mutagenic environmental contaminant, and its biological activities have been intensively studied. It is significant to prepare its reactive …
Number of citations: 11 pubs.acs.org
JR Thornton-Manning, MW Chou, PP Fu… - Mutagenesis, 1988 - academic.oup.com
and 3-nitrobenzo[a]pyrene (1- and 3-nitro-BaP) are environmental pollutants and are S9-mediated mutagens in the Chinese hamster ovary (CHO) cell/hypoxanthine-guanine …
Number of citations: 19 academic.oup.com
PP Fu, FY Qui, H Jung, LS Von Tungeln… - Mutation Research …, 1997 - Elsevier
We have been interested in determining the structural and electronic features that may be useful in predicting the mutagenic activity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs…
Number of citations: 24 www.sciencedirect.com

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